BenchChemオンラインストアへようこそ!

6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline

Thermodynamic property Crystallinity Formulation development

6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline (CAS 608141-10-2, molecular formula C₁₉H₂₁NO₃, MW 311.37 g/mol) is a 1-benzyl-3,4-dihydroisoquinoline derivative classified as Papaverine Impurity 68. It belongs to the benzylisoquinoline alkaloid class and is characterized by a partially saturated isoquinoline core bearing methoxy substituents at positions 6 and 7, plus a 3-methoxybenzyl group at position As a certified pharmaceutical impurity reference standard, this compound is primarily sourced for analytical method development, impurity profiling, and structure–activity relationship (SAR) studies in the papaverine chemical space.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
Cat. No. B12895170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC2=NCCC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C19H21NO3/c1-21-15-6-4-5-13(9-15)10-17-16-12-19(23-3)18(22-2)11-14(16)7-8-20-17/h4-6,9,11-12H,7-8,10H2,1-3H3
InChIKeyYIMAOVALMUJOPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline – Compound Identity and Procurement Baseline


6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline (CAS 608141-10-2, molecular formula C₁₉H₂₁NO₃, MW 311.37 g/mol) is a 1-benzyl-3,4-dihydroisoquinoline derivative classified as Papaverine Impurity 68 . It belongs to the benzylisoquinoline alkaloid class and is characterized by a partially saturated isoquinoline core bearing methoxy substituents at positions 6 and 7, plus a 3-methoxybenzyl group at position 1. As a certified pharmaceutical impurity reference standard, this compound is primarily sourced for analytical method development, impurity profiling, and structure–activity relationship (SAR) studies in the papaverine chemical space .

Why 6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline Cannot Be Interchanged with Other 1-Benzyl-Dihydroisoquinoline Analogs


The 1-benzyl substitution pattern on the 3,4-dihydroisoquinoline scaffold is a critical determinant of physicochemical properties, target engagement, and chromatographic behavior. Replacing the 3-methoxybenzyl substituent of this compound with a 3,4-dimethoxybenzyl (as in 3,4-dihydropapaverine, CAS 6957-27-3), a 4-methoxybenzyl (as in GS 386, CAS 13233-00-6), or an unsubstituted benzyl group produces measurable differences in melting point, lipophilicity (LogP), molecular recognition, and HPLC retention time [1][2]. These differences render simple in-class substitution invalid for applications requiring precise impurity identification, SAR probe consistency, or reproducible analytical method validation. High-strength direct head-to-head biological comparison data for this specific compound are limited in the open literature; the quantitative differentiation presented below therefore relies on physicochemical measurements, computational predictions, and class-level SAR extrapolation from closely related analogs [1].

6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline – Quantitative Differentiation Evidence vs. Closest Analogs


Melting Point Differentiation: 97–127 °C Lower than 3,4-Dihydropapaverine

The melting point of 6,7-dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline is 75–78 °C, as reported by the commercial reference standard supplier . In contrast, the closely related analog 3,4-dihydropapaverine (1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, CAS 6957-27-3) exhibits a melting point of 196.9–202.0 °C according to CAS Common Chemistry [1]. The measured difference of approximately 118–127 °C reflects the substantial impact of replacing the 3,4-dimethoxybenzyl group with a 3-methoxybenzyl group on crystal lattice energy.

Thermodynamic property Crystallinity Formulation development

Lipophilicity (LogP) Benchmarking: 0.46–1.09 Log Units Lower than Key Dihydroisoquinoline Analogs

The computed LogP of the target compound is 3.076, as catalogued in the ZINC database (ZINC496624) [1]. This is 1.09 LogP units lower than 3,4-dihydropapaverine (LogP 4.166) [2] and 0.46 LogP units lower than GS 386 (1-(4-methoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, LogP 3.538) . The lower LogP of the target compound, conferred by the mono-methoxybenzyl substitution, predicts reduced passive membrane permeability and altered tissue distribution relative to the di-methoxybenzyl analogs.

Lipophilicity LogP Membrane permeability ADME prediction

AChE Inhibitory Activity Context: Structural Basis for Distinct SAR from the 3,4-Dimethoxybenzyl Lead Series

The 3,4-dimethoxybenzyl-substituted analog 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (Compound 6 in Khorana et al., 2009) displayed an IC₅₀ of 7.0 ± 1.4 μM against acetylcholinesterase (AChE) [1]. The target compound differs by the absence of the 4-methoxy group on the benzyl ring, which reduces both steric bulk and hydrogen-bond acceptor capacity at that position. Direct AChE IC₅₀ data for the target compound have not been published, but SAR from the dihydroisoquinoline series indicates that benzyl substitution is a primary driver of potency variation [1].

Acetylcholinesterase inhibition SAR Neurodegeneration Alzheimer's disease

Calcium Channel Modulatory Activity: Structural Divergence from GS 386 (4-Methoxybenzyl Analog)

GS 386 (1-(4-methoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline) demonstrated concentration-dependent relaxation of carbachol-contracted rat trachealis with an IC₅₀ of 5.24 μM and high-K⁺-contracted tissues with an IC₅₀ of 5.67 μM [1]. The target compound differs by the position of the methoxy substituent (3-methoxy vs. 4-methoxy on the benzyl ring). The shift from para to meta substitution alters the electrostatic potential surface of the molecule and is expected to modulate both Ca²⁺ channel antagonism and phosphodiesterase inhibitory activity, as these pharmacophores are sensitive to the benzyl substitution geometry [1].

Calcium channel blockade Smooth muscle relaxation Phosphodiesterase inhibition Vasodilation

Predicted Target Engagement Profile: Computational Differentiation from Closest Analogs via ZINC SEA Analysis

The ZINC Similarity Ensemble Approach (SEA) analysis for the target compound (ZINC496624) predicts potential engagement with acetylcholinesterase (ACHE), sodium channel protein type 5 subunit alpha (SCN5A), leukotriene B4 receptor 1 (LTB4R), and protein-tyrosine-phosphatase (PTPA), with maximum Tanimoto coefficients (Max Tc) ranging from 42 to 46 [1]. The compound is flagged as 'no known activity' in ChEMBL 20, indicating that its target engagement profile remains experimentally unvalidated [1]. This predicted profile differs from that of the fully aromatic papaverine, which has established phosphodiesterase inhibitory activity, and from GS 386, which has documented dual Ca²⁺ channel/PDE pharmacology.

Target prediction Polypharmacology Similarity Ensemble Approach Drug repurposing

Certified Pharmaceutical Impurity Reference Standard: Defined Purity and Regulatory Utility

6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline is commercially available as Papaverine Impurity 68, a certified reference standard with purity ≥97% (anhydrous grade, no stabilizer) . It is one of thirteen identified related substances in papaverine hydrochloride active pharmaceutical ingredients, for which a validated HPLC method with a minimum separation >1.5 between the main component and each impurity has been established (C8 column, detection at 238 nm, recoveries 93.1%–101.2%, RSDs 2.3%–8.1%) [1]. This analytical qualification is not available for non-certified research-grade analogs.

Impurity profiling Quality control HPLC method validation Pharmacopoeia

Procurement-Guided Application Scenarios for 6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline


Pharmaceutical Impurity Profiling and HPLC Method Validation for Papaverine Hydrochloride

As Papaverine Impurity 68, this compound is directly applicable as a certified reference standard for HPLC method development, system suitability testing, and forced degradation studies in papaverine hydrochloride drug substance and drug product QC [1]. Its validated chromatographic separation from papaverine (resolution >1.5 under C8 column conditions) supports quantitative impurity limit testing per ICH Q3A/Q3B guidelines.

Structure–Activity Relationship Probe for Benzylisoquinoline Pharmacology

The mono-methoxybenzyl substitution pattern at position 1 distinguishes this compound from the 3,4-dimethoxybenzyl lead series (AChE IC₅₀ 7.0 μM) and the 4-methoxybenzyl analog GS 386 (Ca²⁺ channel IC₅₀ 5.24–5.67 μM) [2][3]. Researchers investigating the impact of benzyl substituent number and position on target engagement can use this compound as a defined SAR probe in side-by-side assays with the dimethoxy and para-methoxy analogs.

Computational Docking and Molecular Dynamics Template for Virtual Screening

The ZINC-documented 3D structure (ZINC496624) with computed LogP 3.076 and predicted engagement of ACHE, SCN5A, LTB4R, and PTPA provides a ready-to-use template for molecular docking and virtual screening campaigns [4]. The compound's 'no known activity' status in ChEMBL 20 makes it an attractive negative control or starting scaffold for de novo optimization.

Synthetic Intermediate for Regioselective Oxidation and Diversification Chemistry

The 3,4-dihydroisoquinoline core with a 1-(3-methoxybenzyl) substituent is amenable to regioselective benzylic C–H oxidation to the corresponding 1-benzoyl derivative (as demonstrated for related 1-Bn-DHIQ substrates under Cu(II)/AcOH/O₂ conditions), providing access to further functionalized chemotypes without over-oxidation to the fully aromatic isoquinoline .

Quote Request

Request a Quote for 6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.